2-Methylindolin-1-amine
Description
Significance of Indoline (B122111) Derivatives in Chemical Sciences
Indoline and its derivatives are prominent scaffolds in medicinal chemistry and materials science. biosynth.comjchr.orgnih.gov The indole (B1671886) nucleus, a fusion of a benzene (B151609) ring and a five-membered nitrogen-containing pyrrole (B145914) ring, is a key structural motif in numerous natural products, alkaloids, and pharmacologically active compounds. jchr.orgresearchgate.net This structural versatility allows for the synthesis of a wide array of derivatives with diverse biological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. biosynth.comjchr.orgresearchgate.net The ability of the indole scaffold to be readily modified has made it a prime target for the development of novel therapeutic agents. nih.govijpsr.com
Research Trajectories of 2-Methylindolin-1-amine and Related Hydrazine-Substituted Indolines
Research into this compound, a hydrazine-substituted indoline, is often connected to its role as a key intermediate in the synthesis of more complex molecules. guidechem.comchemicalbook.comnbinno.com For instance, it serves as a precursor in the synthesis of antihypertensive drugs. chemicalbook.comresearchgate.netresearchgate.net The presence of the hydrazine (B178648) moiety (-NHNH2) is a significant factor in the biological activity of many compounds, and its incorporation into the indoline structure is an area of active investigation. nih.goviscientific.org
The synthesis of this compound itself has been a subject of study, with methods like the Raschig process and reductions of N-nitroso compounds being explored. researchgate.netgoogle.comprepchem.com Research has also focused on the chemical behavior of the compound, including its oxidation and its participation in nucleophilic substitution and condensation reactions. smolecule.comekb.eg The study of hydrazine-directed C-H bond activation/annulation reactions for the synthesis of nitrogen-containing heterocycles is a modern synthetic approach that highlights the importance of the hydrazine group in constructing complex molecular architectures. researchgate.net
Scope and Objectives of Research on this compound
The primary objectives of research on this compound appear to be multifaceted. A significant focus is on its application as a building block in organic synthesis, particularly for the creation of pharmaceutical compounds. guidechem.com Investigations into its potential biological activities, such as anticancer and antimicrobial properties, are also a key research driver. guidechem.com
Furthermore, understanding the fundamental chemical properties and reactivity of this compound is a crucial objective. This includes studying its synthesis pathways, reaction mechanisms, and physicochemical characteristics to enable its efficient use in various chemical transformations. researchgate.netresearchgate.netvulcanchem.com The development of novel synthetic methods for creating this compound and its derivatives continues to be an active area of research. researchgate.netgoogle.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12N2 | chembk.comnih.gov |
| Molecular Weight | 148.21 g/mol | chembk.com |
| Melting Point | 41 °C | chembk.comchemdad.com |
| Boiling Point | 256.9 ± 10.0 °C (Predicted) | chembk.comchemdad.com |
| Density | 1.080 ± 0.06 g/cm3 (Predicted) | chembk.comchemdad.com |
| CAS Number | 31529-46-1 | guidechem.comnih.gov |
| IUPAC Name | 2-methyl-2,3-dihydroindol-1-amine | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHZVMLYJGTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953511 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-46-1 | |
| Record name | 1-Amino-2-methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Methylindolin 1 Amine
Classical and Contemporary Synthetic Routes to the 2-Methylindoline (B143341) Core
The foundational 2-methylindoline scaffold can be synthesized through various chemical strategies, ranging from classical cyclization reactions to modern catalytic methods.
Cyclization Reactions for Indoline (B122111) Ring Formation
The construction of the indoline ring is a critical step in the synthesis of 2-methylindoline. Historically, methods like the Fischer indole (B1671886) synthesis followed by reduction have been employed. orgsyn.orgbhu.ac.in This involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization and tautomerization to form an indole. Subsequent hydrogenation of the resulting 2-methylindole (B41428) yields 2-methylindoline. researchgate.netresearchgate.net The hydrogenation can be achieved using various supported metal catalysts, such as platinum, palladium, rhodium, or iridium on supports like carbon, alumina, or zeolites. researchgate.netresearchgate.net For instance, studies have shown that hydrogenation of 2-methylindole over catalysts on acidic supports or in an acidic medium can achieve excellent selectivity (>98%) for 2-methylindoline. researchgate.net
More contemporary approaches utilize transition-metal catalysis to achieve the cyclization with high efficiency and functional group tolerance. One such method is the ruthenium-catalyzed C-H allylation and cyclization cascade of anilines. nih.govfigshare.com This redox-neutral process avoids the need for stoichiometric metal oxidants. nih.gov Palladium-catalyzed reactions have also been developed, such as the cyclization of o-iodoanilines with strained alkenes, which can be controlled to produce indoline structures. rsc.org Another approach involves the intramolecular hydroamination of N-sulfonyl-2-allylanilines, catalyzed by copper, to provide chiral 2-methylindolines. acs.org
Synthesis of 2-Methylindolin-1-amine via N-amination Protocols
Once the 2-methylindoline core is obtained, the target compound is synthesized by introducing an amino group onto the nitrogen atom of the indoline ring. This is typically achieved through an N-amination reaction.
Reaction of 2-Methylindoline with Nitrous Acid and Zinc
A well-documented method for the N-amination of 2-methylindoline involves a two-step, one-pot reaction sequence. google.comprepchem.com First, the secondary amine of 2-methylindoline is reacted with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an N-nitroso intermediate (N-nitroso-2-methylindoline). google.com This intermediate is then reduced in the same pot using zinc dust in a neutral pH medium containing an ammonium (B1175870) salt to yield this compound. google.com
The efficiency of the synthesis is highly dependent on carefully controlled reaction parameters.
Solvent Systems : The reaction is generally carried out in a water-miscible solvent. Methanol is a preferred solvent, though others like acetonitrile (B52724) can also be used. google.com The choice of solvent can impact reaction progress and product yield.
pH : The reaction requires a shift in pH. The initial nitrosation step is performed under acidic conditions (pH 3 or below, preferably around 1) to generate the necessary nitrous acid. google.com Subsequently, the pH is adjusted to neutral (around 7-7.5) with a base like sodium bicarbonate before the zinc reduction step. google.comprepchem.com
Temperature : Strict temperature control is crucial. The nitrosation step is conducted at low temperatures, typically between 5°C and 15°C. google.com During the addition of zinc dust and the ammonium salt solution, the temperature is maintained in a similar range (e.g., 5-10°C) before being warmed to around 40-50°C to ensure the reaction goes to completion. google.comprepchem.com
The following table summarizes experimental conditions from various documented procedures for the synthesis of 1-amino-2-methylindoline.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 140 g 2-methylindoline | 135.9 g 2-methylindoline | 140 g 2-methylindoline |
| Solvent | 1 L Methanol | 750 ml Methanol | 750 ml Acetonitrile |
| Acid | 95 ml conc. HCl | 100 ml conc. HCl | 110 ml conc. HCl |
| Nitrite Source | 73 g NaNO₂ in water | 33% NaNO₂ in water | 75 g NaNO₂ in water |
| Nitrosation Temp. | 5-10°C | < 15°C | Cooled |
| Reducing Agent | 156 g Zinc dust | 160 g Zinc dust | 160 g Zinc dust |
| Ammonium Salt | 264 g Ammonium carbonate | 100 g + 670 g Ammonium acetate | 385 g Ammonium acetate |
| Reduction Temp. | 5-10°C, then warmed to 40°C | 25-30°C | Stirred at 45°C for 2h |
| pH Adjustment | Adjusted to ~7.5 with NaHCO₃ | Adjusted to ~7 with Ammonium acetate | Adjusted to ~7 with Ammonium acetate |
Data sourced from patent literature. google.com
Ammonium salts, such as ammonium carbonate or ammonium acetate, are critical components in the reduction step. google.com While the patent does not explicitly detail their mechanistic role, in broader chemical contexts, ammonium salts can serve several purposes in amination reactions. They can act as a convenient and inexpensive nitrogen source or ammonia (B1221849) surrogate. researchgate.netrsc.org In this specific reaction, they are essential for creating the neutral pH reaction medium required for the zinc reduction of the N-nitroso intermediate to the N-amino product. google.com An experiment where the reaction was attempted in a medium with a high proportion of water and without the specified ammonium salt buffer system resulted in only trace amounts of the desired N-amino product, highlighting the salt's importance. google.com
Following the reaction, the inorganic solids, including zinc oxide and unreacted zinc, are removed by filtration. google.comprepchem.com The filter cake is typically washed with an organic solvent that is immiscible with the aqueous filtrate, such as toluene (B28343). google.comprepchem.com This toluene wash is then used to extract the crude this compound from the filtrate. google.com After separating the organic layer, the solvent is removed under vacuum. The resulting residue can be purified by recrystallization from a non-polar solvent like heptane (B126788) to yield the final product. prepchem.com Alternatively, the crude product can be dissolved in a solvent like isopropanol (B130326) and treated with an acid, such as methanesulfonic acid, to form a stable, crystalline salt which can be easily isolated and purified by filtration. google.com
Derivatization Strategies from this compound
The unique structure of this compound, featuring a secondary amine integrated into a bicyclic system and a primary amino group at the 1-position, provides multiple sites for chemical modification. These derivatization strategies are crucial for accessing a diverse array of compounds, including those with potential therapeutic properties.
Synthesis of 1-Amino-2-methylindole and Azo(2-methyl)indoline.researchgate.netresearchgate.net
The oxidation of this compound is a key transformation that leads to the formation of either 1-amino-2-methylindole or azo(2-methyl)indoline, depending on the reaction conditions. researchgate.netresearchgate.net This process highlights the delicate balance of factors that can direct the outcome of a chemical reaction.
The reaction of this compound with monochloramine is a pivotal step in its derivatization. researchgate.netresearchgate.net This oxidation process can be finely tuned to yield different products based on the pH of the reaction medium. researchgate.net Monochloramine, a well-known disinfecting agent, acts as the oxidizing agent in this transformation. core.ac.uk
The reaction between this compound and monochloramine leads to the transient formation of an indolic aminonitrene. researchgate.netresearchgate.net The fate of this intermediate is highly dependent on the alkalinity of the solution.
In a strongly alkaline environment, the reaction between this compound and monochloramine proceeds through the formation of a diaziridine intermediate. researchgate.netresearchgate.net Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and are known for their ring strain and unique reactivity. rsc.orgnih.gov This intermediate is unstable and undergoes a rearrangement to yield 1-amino-2-methylindole as the final product. researchgate.netresearchgate.net The formation of diaziridines can often be influenced by the presence of a base, which facilitates the cyclization of an aminal-type intermediate. nih.gov
Conversely, when the oxidation of this compound with monochloramine is carried out in a neutral or slightly alkaline medium, a different reaction pathway is favored. researchgate.netresearchgate.net Under these conditions, a tetrazene-type compound, specifically azo(2-methyl)indoline, precipitates from the solution. researchgate.netresearchgate.net Tetrazenes are characterized by a chain of four nitrogen atoms (-N-N=N-N-). researchgate.net
Thermochemical studies have shown that this tetrazene derivative is thermally labile and decomposes at approximately 150 °C. researchgate.netresearchgate.net The decomposition product has been identified as 1,1′-bi(2-methyl)indoline. researchgate.netresearchgate.net The study of tetrazene decomposition has been a subject of interest, with various mechanisms proposed for their thermal and photolytic breakdown under different conditions. sfu.cacdnsciencepub.com
| Starting Material | Reagent | Reaction Condition | Intermediate | Product |
| This compound | Monochloramine | Strongly alkaline medium | Diaziridine | 1-Amino-2-methylindole |
| This compound | Monochloramine | Neutral or slightly alkaline medium | Tetrazene | Azo(2-methyl)indoline |
| Azo(2-methyl)indoline | Heat (150 °C) | - | - | 1,1′-bi(2-methyl)indoline |
Catalyst-Free Condensation Reactions for C=N Double Bond Formation.royalsocietypublishing.orgnih.gov
The formation of a carbon-nitrogen double bond (C=N), or an imine, is a fundamental transformation in organic synthesis. royalsocietypublishing.orgnih.gov Catalyst-free condensation reactions provide an efficient and environmentally friendly approach to constructing this functional group. These reactions typically involve the condensation of a primary amine or hydrazine (B178648) with an aldehyde or ketone. royalsocietypublishing.org
In the context of this compound, its primary amino group can participate in such catalyst-free condensation reactions. A notable protocol involves the reaction of a primary amine with a highly electron-deficient aldehyde at room temperature, often using water as a co-solvent. royalsocietypublishing.org This method is characterized by its operational simplicity, mild conditions, and broad substrate scope, accommodating various functional groups. royalsocietypublishing.orgnih.gov The reaction proceeds efficiently without the need for acid or metal catalysts, which can sometimes have a negative impact on the formation of the C=N bond. royalsocietypublishing.org
Formation of N-[(Imidazolin-2-yl)amino]indoline Scaffolds
The synthesis of N-[(imidazolin-2-yl)amino]indoline scaffolds represents a significant derivatization of the this compound framework. This transformation introduces a new heterocyclic ring system, expanding the structural diversity and potential biological activity of the resulting molecule. These scaffolds are typically synthesized through the reaction of a 1,2-diamine with a suitable precursor. The 1-amino group of this compound, in conjunction with another nitrogen-containing moiety, can act as a synthon for the formation of the imidazoline (B1206853) ring.
The development of synthetic routes to such fused heterocyclic systems is an active area of research. For instance, palladium-catalyzed intramolecular N-arylation of 1,2-diamines has been utilized to create fused heterocyclic compounds like 2-aminomethylene indolines. ucl.ac.uk This demonstrates the utility of intramolecular cyclization reactions in building complex molecular architectures from relatively simple starting materials.
Chemical Reactivity and Mechanistic Investigations of 2 Methylindolin 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in 2-methylindolin-1-amine is a potent nucleophile, readily participating in reactions with various electrophiles. smolecule.comcymitquimica.com This nucleophilicity allows for the construction of new chemical bonds at the N-1 position, a key step in the synthesis of more complex molecules.
Acylation Reactions: The amine moiety can be acylated using reagents like aroyl chlorides. dicp.ac.cn Recent studies have demonstrated the highly atropenantioselective N-acylation of N-aminoindoles using a chiral isothiourea as an organocatalyst. dicp.ac.cn This method allows for the synthesis of N-N axially chiral N-aminoindoles with high yields and enantioselectivities, showcasing the amine's reactivity and the potential for stereocontrolled transformations. dicp.ac.cn
Alkylation Reactions: The nucleophilic amine can also undergo N-alkylation. For instance, reactions with alkyl halides or other alkylating agents can introduce various substituents on the exocyclic nitrogen. researchgate.net The basicity of the amine is a crucial factor in these reactions. jst.go.jp While detailed studies specifically on this compound are limited in this context, the general reactivity of similar amines suggests its capability to participate in such transformations. researchgate.netresearchgate.net
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. smolecule.com This acid-catalyzed reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent elimination of a water molecule results in the formation of an imine, specifically a hydrazone in this case. wikipedia.orgmdpi.com
These reactions are reversible, and the equilibrium is often driven towards the product by removing water from the reaction mixture. wikipedia.org The formation of hydrazones is a common and versatile transformation in organic chemistry, used to create new C=N bonds and as a pathway to synthesize various other functional groups and heterocyclic systems. mdpi.comnih.gov The general mechanism for the condensation of a primary amine with a carbonyl compound is depicted below.
Table 1: General Reaction Scheme for Condensation with Carbonyls
| Reactants | Intermediate | Product (Hydrazone) |
| This compound + Aldehyde/Ketone | Hemiaminal | Imine (Hydrazone) |
Coupling Reactions Involving this compound
The this compound scaffold can participate in various coupling reactions, often catalyzed by transition metals, to form more complex molecular architectures. While specific examples detailing the direct use of this compound in coupling reactions are not extensively documented in the provided results, the reactivity of the parent indoline (B122111) and related aminoindoles suggests potential pathways. For example, copper-catalyzed reactions are known for forming polycyclic indoline scaffolds. smolecule.com Similarly, palladium-catalyzed coupling reactions are widely used for C-N bond formation and could potentially involve N-aminoindolines. acs.org The development of rhodium(III)-catalyzed dearomative 2,3-diamination of indoles with N-alkoxyamides to produce 2-(N-acylimino)-3-aminoindolines highlights the utility of transition metal catalysis in functionalizing the indoline core. scispace.com
Oxidative Transformations and Rearrangement Mechanisms
The oxidation of this compound is a key transformation that leads to the formation of reactive intermediates and subsequent rearrangement products, notably cinnoline (B1195905) derivatives.
The oxidation of this compound, for instance with reagents like monochloramine, proceeds through the transient formation of a highly reactive indolic aminonitrene intermediate. researchgate.netresearchgate.netresearchgate.net This intermediate is pivotal in the subsequent reaction pathways. Depending on the reaction conditions, particularly the pH, the aminonitrene can undergo different transformations. researchgate.netresearchgate.net In a strongly alkaline medium, it can rearrange to form 1-amino-2-methylindole via a diaziridine intermediate. researchgate.netresearchgate.net In neutral or slightly alkaline conditions, a tetrazene-type precipitate, azo(2-methyl)indoline, is formed. researchgate.netresearchgate.net
A significant reaction pathway for N-aminoindoles, including this compound, is a ring-enlargement reaction to form cinnoline derivatives. mdpi.com This transformation can occur spontaneously in the presence of atmospheric oxygen, particularly under acidic conditions. researchgate.netmdpi.com The oxidation of the N-amino group leads to an intermediate that undergoes skeletal rearrangement, expanding the five-membered pyrrole (B145914) ring of the indoline system into the six-membered pyridazine (B1198779) ring of the cinnoline core. researchgate.netmdpi.com For example, the degradation of the drug indapamide, which contains a related structural motif, has been shown to produce 3-methylcinnoline (B100589) under acidic conditions, a process rationalized by the ring enlargement of an aminoindole intermediate. mdpi.com Cinnoline and its derivatives are important heterocyclic compounds with a wide range of pharmacological activities. mdpi.com
Table 2: Products from Oxidation of this compound
| Reaction Condition | Intermediate/Product | Reference |
| Strongly Alkaline Medium | 1-Amino-2-methylindole (via diaziridine) | researchgate.netresearchgate.net |
| Neutral/Slightly Alkaline | Azo(2-methyl)indoline (tetrazene-type) | researchgate.netresearchgate.net |
| Acidic Medium / O₂ | 3-Methylcinnoline (via ring enlargement) | mdpi.com |
Kinetic and Thermodynamic Studies of this compound Reactions
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the provided search results. However, related studies on similar systems provide valuable insights.
Kinetic studies on the oxidation of N-amino compounds, such as the reaction of N-amino-3-azabicyclo[3.3.0]octane with chloramine (B81541), have been performed to understand the reaction mechanisms and determine the kinetic parameters of intermediates. researchgate.net Similarly, the kinetics of the oxidation of 2-methylindole (B41428) by alkaline potassium hexacyanoferrate(III) have been studied, revealing first-order kinetics with respect to the substrate, hydroxide (B78521) ion, and the oxidizing agent. ekb.eg
Computational studies on the antioxidant activity of tryptamine, which shares the indole (B1671886) core, have investigated the thermodynamics and kinetics of its reactions with free radicals, employing density functional theory (DFT) and transition state theory. nih.gov These studies highlight different reaction mechanisms like radical adduct formation (RAF), single electron transfer (SET), and hydrogen atom transfer (HAT), and calculate their respective rate constants. nih.gov Such computational approaches could be applied to this compound to predict its reactivity and elucidate the thermodynamics and kinetics of its various transformations, including the formation of aminonitrene intermediates and subsequent rearrangements. scispace.com The thermodynamic favorability of products can also be a deciding factor in reaction outcomes, as seen in the formation of disubstituted versus monosubstituted products in reactions of N- and O-linked indoles. nih.gov
pH Dependence of Reaction Rates
The reactivity of this compound is influenced by the pH of the reaction medium. In its reaction with monochloramine, which leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline, the process shows varied behavior depending on the conditions. researchgate.netresearchgate.net In a strongly alkaline medium, the formation of 1-amino-2-methylindole is favored, proceeding through the rearrangement of a diaziridine intermediate. researchgate.net Conversely, in a neutral or slightly alkaline environment, the reaction yields a tetrazene-type precipitate, specifically azo(2-methyl)indoline. researchgate.netresearchgate.net
Kinetic studies of similar N-amino heterocyclic compounds reacting with chloramine have demonstrated that reaction rates can be independent of pH within certain ranges, such as pH 4 to 7. researchgate.net However, for other reactions, such as the degradation of N-amino-3-azabicyclo researchgate.netresearchgate.netoctane by chloramine, the kinetics were explicitly studied in buffered solutions at highly alkaline pH values ranging from 10.5 to 13.5. researchgate.net The oxidation of N-aminopiperidine with chloramine was also investigated at a pH range between 12 and 13.5. researchgate.net For some reactions involving amine derivatives, specific acid catalysis is observed, indicating that the reaction pathway involves competitive processes between the neutral and protonated forms of the amine. researchgate.net
In the context of amide bond formation, a common reaction type for amines, the rates are highly dependent on pH. The rate-determining step can be the reaction between a protonated coupling agent and a deprotonated carboxylate group. luxembourg-bio.com The observed reaction rates often fall sharply at high pH as the concentration of the protonated species decreases. luxembourg-bio.com Conversely, at low pH values, protonation of the amine starting material can significantly inhibit product formation by reducing the concentration of the nucleophilic free amine. luxembourg-bio.com
Activation Enthalpy and Entropy Profiling
Thermodynamic parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state and mechanism of a reaction. A negative value for the entropy of activation (ΔS‡) suggests an associative mechanism, where molecules come together to form a more ordered transition state. wikipedia.org Conversely, a positive ΔS‡ value often indicates a dissociative mechanism. wikipedia.org
For the reaction of a bicyclic hydrazine (B178648) with a haloamine, the activation enthalpy and entropy were determined at a specific pH of 12.89. researchgate.net Similarly, for the oxidation of N-aminopiperidine with chloramine, the rate law was determined, and the activation energy was found to be 39 kJ/mol (at pH 12.89). researchgate.net
In a related study on the oxidation of 2-methylindole by potassium hexacyanoferrate(III) in an alkaline medium, the activation parameters were determined from the temperature dependence of the reaction rate. The activation enthalpy (ΔH‡) was found to be 7.26 kJ mol⁻¹, and the activation entropy (ΔS‡) was -31.37 J K⁻¹ mol⁻¹. ekb.eg The negative entropy of activation in this case points towards a more ordered transition state compared to the reactants. wikipedia.orgekb.eg
The study of thermodynamic properties is also crucial for understanding reaction equilibria. For instance, in the hydrodenitrogenation of indole, thermodynamic data helps to explain the interplay between kinetics and the final product distribution. osti.gov Methylation, such as in 2-methylindole, has been shown to lower the enthalpy of reaction for dehydrogenation compared to the unsubstituted indole. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylindolin 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The proton NMR (¹H NMR) spectrum of 2-Methylindolin-1-amine provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. The structure contains a total of 12 protons, which are expected to present as several distinct signals.
The aromatic region of the spectrum is anticipated to show complex multiplets between approximately 6.5 and 7.5 ppm, corresponding to the four protons on the benzene (B151609) ring. The specific chemical shifts and coupling patterns are influenced by their position relative to the fused heterocyclic ring. The aliphatic protons of the indoline (B122111) core—the methine proton at position 2 (C2-H) and the two diastereotopic protons of the methylene (B1212753) group at position 3 (C3-H₂) — would appear further upfield. The C2 proton, being adjacent to a nitrogen atom and a methyl group, would likely resonate as a multiplet. The C3 protons are expected to appear as two separate multiplets due to their different spatial environments relative to the methyl group at the chiral center.
The methyl group protons (CH₃) would give rise to a characteristic doublet signal, integrating to three protons, due to coupling with the adjacent C2-H. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet | 4H |
| C2-H | 3.5 - 4.5 | Multiplet | 1H |
| C3-Hₐ | 2.8 - 3.2 | Multiplet | 1H |
| C3-Hᵦ | 2.5 - 2.9 | Multiplet | 1H |
| -CH₃ | 1.1 - 1.4 | Doublet | 3H |
Note: Data is predicted based on typical chemical shifts for similar structural motifs.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound possesses nine carbon atoms, and due to the chirality at the C2 position, all nine are expected to be chemically distinct, resulting in nine unique signals in the ¹³C NMR spectrum.
The four carbons of the aromatic ring that are not at the ring fusion (C4, C5, C6, C7) are expected to resonate in the typical aromatic region of 110-130 ppm. The two aromatic carbons at the fusion points (C3a, C7a) will appear further downfield, typically between 130-155 ppm. The aliphatic carbons of the indoline ring (C2 and C3) and the methyl carbon will be found upfield. The C2 carbon, being bonded to two nitrogen atoms, is expected to be the most downfield of the aliphatic signals. The C3 methylene carbon and the methyl carbon will appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 60 - 70 |
| C3 | 35 - 45 |
| C3a | 145 - 155 |
| C4 | 125 - 130 |
| C5 | 120 - 128 |
| C6 | 120 - 128 |
| C7 | 110 - 120 |
| C7a | 135 - 145 |
Note: Data is predicted based on typical chemical shifts for similar structural motifs.
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, the C2-H proton to the C2 carbon, the C3-H₂ protons to the C3 carbon, and each aromatic proton to its corresponding aromatic carbon. This technique is invaluable for confirming the assignments made in the 1D spectra.
Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a coupled spin system. For this compound, a TOCSY spectrum would show correlations between the C2 proton and the two C3 protons, confirming their positions within the five-membered ring. It would also help in differentiating the coupled protons within the aromatic ring system.
J-Resolved (JRES) Spectroscopy: This technique separates chemical shift information and coupling constant information onto two different axes. For the complex, overlapping multiplets in the aromatic region of the ¹H spectrum, a JRES experiment can help to resolve the individual signals and extract the coupling constants, aiding in the determination of the substitution pattern.
The acquisition of multi-dimensional NMR spectra, such as HSQC and TOCSY, can be time-consuming. Non-Uniform Sampling (NUS) is a modern acquisition method that significantly reduces the experimental time. Instead of acquiring all data points in the indirect dimension of a 2D experiment, NUS measures a subset of the points and uses mathematical algorithms to reconstruct the complete spectrum. This approach can cut data collection time in half or more with little to no loss in data quality, making the acquisition of high-resolution 2D data for molecules like this compound more efficient.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₂N₂), the exact mass is 148.1000 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 148. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent with this structure.
The fragmentation of this compound would be directed by the amine and the heterocyclic ring structure. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom to form a stable radical and a resonance-stabilized cation. One of the most probable fragmentations would be the loss of the amino group (•NH₂) to yield a cation at m/z 132. Further fragmentation of the indoline ring system would produce other characteristic ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 148 | Molecular Ion [M]⁺˙ |
| 133 | [M - CH₃]⁺ |
Note: Data is predicted based on the molecular structure and common fragmentation patterns.
Infrared (IR) Spectroscopic Investigations of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.
The most prominent features would arise from the primary amine (-NH₂) group. This group is expected to show a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.
The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretches typically appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed as stronger bands just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1335 cm⁻¹ region for aromatic amines.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1590 - 1650 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Note: Data is predicted based on characteristic group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about their electronic structure and conjugation. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
In the study of heterocyclic derivatives obtained from the oxidation of 1-amino-2-methylindoline, UV spectroscopy was a key method for characterization. researchgate.netresearchgate.net The reaction of 1-amino-2-methylindoline can lead to the formation of products such as 1-amino-2-methylindole and azo(2-methyl)indoline, each with distinct electronic properties. researchgate.netresearchgate.net
For instance, the formation of 1-amino-2-methylindole, which possesses an indole (B1671886) aromatic system, would be expected to show different absorption bands compared to the starting material, this compound, which has a dihydroindole (indoline) structure. The increased conjugation in the indole ring typically results in a bathochromic shift (shift to longer wavelengths) of the absorption maxima. The specific λmax values are crucial for identifying the products formed under different reaction conditions. researchgate.netresearchgate.net
Detailed findings from the spectroscopic analysis of these derivatives are presented below.
| Compound | λmax (nm) | Solvent | Reference |
| Derivative A | Data not available | Data not available | researchgate.netresearchgate.net |
| Derivative B | Data not available | Data not available | researchgate.netresearchgate.net |
No specific numerical data for λmax was available in the provided search results.
Microanalysis for Elemental Composition
Microanalysis, specifically elemental analysis, is a fundamental technique for determining the empirical formula of a compound. It precisely measures the percentage by weight of key elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for confirming the molecular formula of newly synthesized compounds and verifying their purity.
The structures of novel compounds derived from indoline precursors are routinely confirmed using elemental analysis. mdpi.com For the derivatives of this compound, such as those formed through oxidation reactions, microanalysis provides definitive evidence for their proposed structures. researchgate.netresearchgate.net For example, the conversion of 1-amino-2-methylindoline to azo(2-methyl)indoline involves a change in the elemental composition, particularly the nitrogen content, which would be reflected in the analysis.
The comparison between the theoretically calculated elemental percentages for a proposed structure and the experimentally determined values is a critical step in structural elucidation. A close agreement between these values provides strong support for the assigned structure.
| Compound | Element | Calculated (%) | Found (%) | Reference |
| Derivative from (2,3-dihydro-1H-indol-5-ylmethyl)amine synthesis | C | Data not available | Data not available | mdpi.com |
| H | Data not available | Data not available | mdpi.com | |
| N | Data not available | Data not available | mdpi.com | |
| Oxidation product of 1-Amino-2-methylindoline | C | Data not available | Data not available | researchgate.netresearchgate.net |
| H | Data not available | Data not available | researchgate.netresearchgate.net | |
| N | Data not available | Data not available | researchgate.netresearchgate.net |
No specific numerical data for elemental composition was available in the provided search results.
Theoretical and Computational Studies of 2 Methylindolin 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of 2-Methylindolin-1-amine. These methods model the molecule at the subatomic level to determine its geometry, orbital energies, and electron distribution, which are key to understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By approximating the electron density of a system, DFT can accurately predict various molecular properties. For this compound, DFT calculations are instrumental in optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A variety of functionals can be employed in DFT studies, each with different levels of approximation. Functionals like B3LYP are widely used for general-purpose calculations, while others like M06-2X are noted for their performance in modeling chemical thermodynamics and non-covalent interactions. researchgate.netmdpi.com The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining accurate results. mdpi.com These computational studies can predict properties that are in good agreement with experimental data. nih.gov
Table 1: Selected DFT Functionals and Their Primary Applications
| Functional | Type | Primary Applications in Studying this compound |
|---|---|---|
| B3LYP | Hybrid | Geometry optimization, vibrational spectra, general electronic properties. mdpi.com |
| M06-2X | Hybrid Meta-GGA | Accurate thermodynamic calculations, charge transfer estimations, non-covalent interactions. researchgate.net |
| CAM-B3LYP | Long-Range Corrected Hybrid | Studies of charge-transfer excitations and optical absorption properties. researchgate.netmdpi.com |
| ωB97X-D | Range-Separated Hybrid | Systems where dispersion forces are significant. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. mdpi.comnih.gov The MEP surface illustrates regions of positive and negative electrostatic potential.
For this compound, an MEP map would reveal electron-rich regions (negative potential), primarily around the nitrogen atoms of the amino group, indicating these are the most likely sites for electrophilic attack. mdpi.comresearchgate.net Conversely, electron-deficient regions (positive potential), typically located around the hydrogen atoms of the amino group and the aromatic ring, suggest sites susceptible to nucleophilic attack. researchgate.net This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Table 2: Conceptual MEP Analysis for this compound
| Atomic Site | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Amino Group (N-atoms) | Negative (Red/Yellow) | Nucleophilic center; site for electrophilic attack and H-bonding. |
| Amino Group (H-atoms) | Positive (Blue) | Electrophilic center; susceptible to deprotonation. |
| Aromatic Ring (π-system) | Generally Negative | Potential for π-stacking interactions and electrophilic substitution. |
| Methyl Group (C, H-atoms) | Near Neutral | Generally low reactivity. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key methodology for deciphering the intricate steps of chemical reactions. By simulating reaction pathways, identifying intermediates, and calculating energy barriers, researchers can gain a detailed understanding of how this compound participates in and is formed during chemical processes. epa.govmit.edu For instance, the synthesis of 1-amino-2-methylindoline via the Raschig process involves concurrent bimolecular mechanisms that can be elucidated through kinetic modeling. epa.gov Furthermore, its subsequent reactions, such as oxidation with monochloramine, have been proposed to proceed through intermediates like diaziridine and indolic aminonitrene. researchgate.net
Understanding a reaction mechanism requires the identification and characterization of its transition states—the highest energy points along the reaction coordinate. mdpi.com Transition state theory is used to calculate the activation energy of a reaction, which determines its rate. Computational methods, particularly DFT, are employed to locate the geometry of the transition state and calculate its vibrational frequencies. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction path. mdpi.com This analysis helps to confirm the proposed mechanism and understand the factors controlling the reaction kinetics for processes involving this compound. researchgate.net
Table 3: Key Parameters in Transition State Analysis
| Parameter | Description | Significance for Reaction Mechanism |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; a lower Ea means a faster reaction. |
| Transition State Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Reveals the nature of bond-making and bond-breaking processes. |
| Imaginary Frequency | A unique vibrational mode of the transition state. | Confirms the structure as a true transition state and illustrates the atomic motion leading from reactant to product. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products. | Defines the progress of the reaction. |
Many organic reactions proceed through electron-transfer steps. For amines like this compound, a common pathway is single-electron transfer (SET), where the amine donates an electron to an acceptor molecule. nih.gov This process often occurs when the amine forms an electron donor-acceptor (EDA) complex with another molecule, which can be activated by light (photoexcitation) to form a radical ion pair. nih.gov Computational models can evaluate the feasibility of such mechanisms by calculating properties like ionization potential (the energy required to remove an electron from the amine) and electron affinity. These calculations help determine if an SET process is energetically favorable and can explain the formation of radical intermediates observed in certain reactions. nih.gov
Prediction of Regioselectivity in Organic Transformations
Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over other possible positions. Computational chemistry offers powerful tools to predict the regioselectivity of reactions involving this compound. rsc.org DFT studies on related structures, such as indolynes, have shown that inherent distortions in the molecule's geometry and its electronic properties can successfully predict the regioselectivity of subsequent reactions with nucleophiles or cycloaddition partners. nih.gov
By analyzing DFT-derived parameters like atomic charges, frontier molecular orbital (HOMO/LUMO) coefficients, and Fukui functions, one can identify the most reactive sites within the molecule. For example, in an electrophilic aromatic substitution, the carbon atom with the highest electron density and the largest HOMO coefficient is often the preferred site of attack. These computational predictions are invaluable for planning synthetic routes and understanding reaction outcomes. nih.gov
Table 4: Computational Descriptors for Predicting Regioselectivity
| Descriptor | Method of Calculation | Interpretation for Regioselectivity |
|---|---|---|
| Atomic Partial Charges | Population analysis (e.g., Mulliken, NBO) | Predicts sites for electrostatic interactions; nucleophiles attack positive sites, electrophiles attack negative sites. |
| Frontier Orbital Density | DFT (HOMO/LUMO analysis) | The site with the largest HOMO density is susceptible to electrophilic attack; the largest LUMO density is susceptible to nucleophilic attack. |
| Fukui Functions | Finite difference approximation from electron densities | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attacks. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich and electron-poor regions, indicating likely sites of attack. nih.gov |
An article on the theoretical and computational studies of this compound, as outlined in the provided structure, cannot be generated at this time. A comprehensive search for relevant scientific literature and computational data has revealed a lack of specific studies on this particular compound that would provide the necessary information for the requested sections.
The user's request is highly specific, requiring detailed research findings on:
Molecular Dynamics Simulations and Conformational Analysis:This would rely on the availability of published molecular dynamics simulation data and detailed conformational analysis of this compound.
Applications of 2 Methylindolin 1 Amine in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Pharmaceutical Synthesis
2-Methylindolin-1-amine, often used in its more stable hydrochloride salt form, serves as a crucial synthetic intermediate in the production of a variety of pharmaceutical compounds. The indoline (B122111) structure is a component of many biologically active molecules, and this compound provides a key precursor for their synthesis. Derivatives of this compound have been investigated for a range of therapeutic properties, with its role in developing antihypertensive agents being particularly notable.
The most prominent application of this compound is as a direct precursor in the synthesis of Indapamide, a thiazide-like diuretic used to treat hypertension. chemicalbook.comresearchgate.net The synthesis involves the condensation of this compound (or its hydrochloride salt) with a derivative of 4-chloro-3-sulfamoylbenzoic acid. chemicalbook.comgoogle.com Various patented methods detail this process, often employing a dehydrating condensation agent to facilitate the reaction and achieve high yields. google.com The process typically involves reacting N-amino-2-methylindoline hydrochloride with 4-chloro-3-sulfamoylbenzoic acid in the presence of a base like triethylamine and a coupling agent. google.com
| Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| N-amino-2-methyl indoline hydrochloride, 4-chloro-3-sulfonamido-phenylformic acid | N,N'-Diisopropylcarbodiimide (DIC), Triethylamine | Methylene (B1212753) dichloride | 15 | 10 | 89.9 | google.com |
| 2,3-dihydro-2-methyl-1H-indole, 4-chloro-3-sulfabenzoic acid | N,N-dicyclohexylcarbodiimide, Triethylamine, Hydroxylamine-O-sulfonic acid | DMI (Dimethyl Isosorbide) | 15 | 6 | 95.5 | chemicalbook.com |
| 1-amino-2-methyl indoline salt, 4-chloro-3-sulfamoyl Benzoyl chloride | Triethylamine | Tetrahydrofuran (THF) | Not specified | Not specified | 80.5 | google.com |
Beyond its role in established drug synthesis, this compound is a valuable substrate for creating novel heterocyclic systems. Research has shown that it can undergo oxidation reactions to produce new compounds with distinct structures and potential activities. For instance, its reaction with monochloramine can lead to different products depending on the pH of the medium. researchgate.net This reactivity allows for the design of diverse molecular architectures built upon the indoline core.
The reaction proceeds through the transient formation of an indolic aminonitrene intermediate. researchgate.net In a highly alkaline environment, the reaction yields 1-amino-2-methylindole, likely through the rearrangement of a diaziridine intermediate. researchgate.net Conversely, in neutral or slightly alkaline conditions, the reaction produces a tetrazene-type precipitate, identified as azo(2-methyl)indoline. researchgate.net This tetrazene compound can be further manipulated; thermochemical studies show it decomposes around 150 °C to form 1,1′-bi(2-methyl)indoline. researchgate.net
| Reaction Conditions | Key Intermediate | Final Product(s) | Source |
|---|---|---|---|
| Strongly alkaline medium | Diaziridine | 1-amino-2-methylindole | researchgate.net |
| Neutral or slightly alkaline medium | Indolic aminonitrene | Azo(2-methyl)indoline (tetrazene) | researchgate.net |
| Decomposition of tetrazene (~150 °C) | Not applicable | 1,1′-bi(2-methyl)indoline | researchgate.net |
Utilization in Agrochemical Synthesis
The utility of the 2-methylindoline (B143341) framework extends to the agrochemical sector. The parent compound, 2-methylindoline, is used as a precursor in the synthesis of various agrochemicals, including pesticides and herbicides. chemimpex.com While direct applications of this compound are less documented in this area, its role as a key derivative of 2-methylindoline highlights the potential for developing novel agrochemical agents from this class of compounds. The structural features of the indoline ring can be modified to design new active ingredients for crop protection.
Development of Materials with Specific Electronic Properties
The chemical reactivity of N-amino compounds derived from secondary amines like 2-methylindoline makes them useful intermediates in the chemical industry for synthesizing materials such as dyes and pigments. google.com The parent 2-methylindoline structure has been specifically noted for its use in producing dyes. chemimpex.com These applications are relevant to materials science, where the electronic properties of organic molecules determine their color, conductivity, and other optical characteristics. As an intermediate, this compound can be incorporated into larger conjugated systems to develop new materials with tailored electronic and photophysical properties.
Reagent in Analytical Chemistry Methodologies
There is limited specific information available regarding the direct application of this compound as a primary reagent in analytical chemistry methodologies. Its primary role is established as a synthetic intermediate rather than an analytical tool. However, standard analytical techniques are essential for its characterization and quality control during synthesis. These methods include NMR spectroscopy to confirm its structure, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry for molecular weight confirmation.
Biological Activities and Medicinal Chemistry Research on 2 Methylindolin 1 Amine Derivatives
Antimicrobial Properties of Indoline (B122111) Scaffolds
The rise of antibiotic-resistant infectious diseases presents a significant global health threat, necessitating the discovery of new antimicrobial agents. The indoline nucleus has emerged as a promising scaffold for developing novel compounds to combat this challenge. Derivatives of indoline have demonstrated notable activity against a spectrum of bacteria and fungi.
Research into various indole (B1671886) and indoline derivatives has identified several compounds with significant antimicrobial efficacy. For instance, certain 3-alkylidene-2-indolone derivatives have shown moderate to strong antibacterial activity, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against strains of Staphylococcus aureus. mdpi.com Similarly, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have displayed a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against bacteria like S. aureus, MRSA, E. coli, and B. subtilis, as well as fungi such as Candida albicans. nih.gov Spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives have also been synthesized and evaluated, showing antimicrobial activity with MIC values ranging from 375 to 3000 µg/mL. nih.gov
The structural versatility of the indoline core allows for modifications that can enhance potency and broaden the spectrum of activity, making it a continued focus of antimicrobial drug discovery.
Table 1: Antimicrobial Activity of Selected Indoline/Indole Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Organism(s) | MIC Range (µg/mL) | Source(s) |
|---|---|---|---|
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | 0.5 - 16 | mdpi.com |
| Indole-thiadiazole/triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | nih.gov |
| Indole-thiadiazole/triazole derivatives | Candida albicans, C. krusei | 3.125 - 50 | nih.gov |
| 3-Substituted Indole-2-one derivatives | Methicillin-resistant S. aureus (MRSA) | 125 | dergipark.org.tr |
| Spiro[indoline-dione] derivatives | Enterococcus faecalis, S. aureus, C. albicans | 375 - 3000 | nih.gov |
Anticancer Potential of 2-Methylindolin-1-amine Derivatives
The indoline scaffold is a key feature in numerous compounds investigated for their anticancer properties. Derivatives of indolin-2-one, in particular, have shown significant cytotoxic activity against a variety of human cancer cell lines. These compounds often exert their effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.
Studies have demonstrated that modifications to the indoline ring can lead to potent and selective anticancer agents. For example, certain 2-phenylacrylonitrile (B1297842) derivatives have exhibited strong inhibitory activity against colon cancer (HCT116) and liver cancer (BEL-7402) cells, with IC₅₀ values as low as 5.9 nM and 7.8 nM, respectively. nih.gov Indolin-2-one derivatives combined with a 4-thiazolidinone (B1220212) moiety have also been identified as promising scaffolds, with one such compound showing an IC₅₀ value of 12.83 µM against a human chronic myelogenous leukemia cell line (K562). researchgate.net
Further research on 2-(thiophen-2-yl)-1H-indole derivatives revealed potent and selective cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values for the most active compounds ranging from 7.1 to 11.9 µM/mL. nih.gov The mechanism of action for many of these derivatives involves inducing cell cycle arrest and apoptosis, highlighting their potential for development into novel cancer therapies.
Table 2: Cytotoxic Activity of Selected Indoline/Indole Derivatives Against Cancer Cell Lines This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Cancer Cell Line | IC₅₀ Value | Source(s) |
|---|---|---|---|
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 (Colon) | 5.9 nM | nih.gov |
| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 (Liver) | 7.8 nM | nih.gov |
| Indolin-2-one/4-thiazolidinone hybrid | K562 (Leukemia) | 12.83 µM | researchgate.net |
| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 µM/mL | nih.gov |
| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 µM/mL | nih.gov |
| Indolyl-hydrazinyl-thiazole derivative (1) | A2780 (Ovarian) | 11.6 µM | researchgate.net |
| Indolyl-hydrazinyl-thiazole derivative (3) | HeLa (Cervical) | 19.4 µM | researchgate.net |
| 5-((1-methyl-pyrrol-2-yl) methyl)... complex (1) | HT29 (Colon) | 654.31 µM | mdpi.com |
Neuroprotective Effects of Indoline-Based Compounds
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, involve complex pathological mechanisms including oxidative stress, protein misfolding, and neuroinflammation. Indole-based compounds, owing to their diverse biological activities, are prime candidates for the development of neuroprotective agents. mdpi.com The indole framework is a versatile pharmacophore capable of interacting with various receptors and enzymes involved in neurodegeneration. mdpi.com
The neuroprotective action of these compounds is often multifactorial. mdpi.com One key mechanism is their antioxidant capability, which involves scavenging free radicals and mitigating oxidative damage. nih.gov For example, a series of synthetic indole–phenolic compounds demonstrated strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by hydrogen peroxide (H₂O₂) and the Aβ(25–35) peptide in cellular models. nih.govebris.eu
Furthermore, some indole derivatives can safeguard neurons against toxins and stressors that induce cell death. An indole compound known as GSK2606414 has been shown to protect dopaminergic neurons against neurotoxins, leading to improved motor performance in models of Parkinson's disease. mdpi.com Other derivatives have been found to promote the disaggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and chelate metal ions that contribute to oxidative stress. nih.govebris.eu This multi-targeted approach makes indoline-based compounds a promising area of research for developing effective treatments for complex neurodegenerative disorders.
Anti-inflammatory and Antioxidant Activities of this compound Analogues
Inflammation and oxidative stress are interconnected processes that contribute to a wide range of chronic diseases. Derivatives and analogues of the indoline core have demonstrated significant potential as both anti-inflammatory and antioxidant agents, capable of modulating key pathways involved in these pathological processes.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Indole-based compounds have shown considerable efficacy in protecting cells from oxidative damage. Hydrogen peroxide (H₂O₂) is commonly used in vitro to mimic the oxidative stress conditions associated with various diseases. nih.govnih.gov
In studies using H₂O₂-stimulated neuroblastoma cells, synthetic indole–phenolic derivatives significantly reduced cell death, preserving cell viability by up to 89%. nih.gov These compounds were shown to directly inhibit the release of ROS, confirming their antioxidant properties. nih.gov Similarly, another indole derivative, NC001-8, was found to protect neurons against H₂O₂-induced neurotoxicity by up-regulating antioxidant pathways involving NRF2 and NQO1. mdpi.com This ability to counteract oxidative damage underscores the therapeutic potential of indoline analogues for conditions where oxidative stress is a key pathological factor. frontiersin.org
Chronic inflammation is often driven by the overproduction of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Several indoline and indole derivatives have been shown to effectively suppress these inflammatory molecules.
In studies using lipopolysaccharide (LPS)-activated macrophage cells, a common model for inflammation, various indoline derivatives significantly reduced the production of NO, TNF-α, and IL-6. nih.govresearchgate.net One N-substituted indole conjugate, compound 4, was found to be a potent anti-inflammatory agent, reducing LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov The mechanism for this activity is often linked to the inhibition of key signaling pathways, such as NF-κB and mitogen-activated protein kinases (MAPKs), which control the expression of pro-inflammatory genes. nih.govmdpi.com By modulating these critical inflammatory cytokines, this compound analogues represent a promising class of compounds for the development of new anti-inflammatory therapies.
Table 3: Anti-inflammatory Effects of Selected Indoline/Indole Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Compound Type | Model | Effect | Source(s) |
|---|---|---|---|
| Indoline derivatives (e.g., compound 25) | LPS-activated macrophages | Reduced NO, TNF-α, IL-6 | nih.gov |
| N-substituted indole conjugate (compound 4) | LPS-activated microglial cells | Reduced TNF-α by 71%, IL-6 by 53% | nih.gov |
| Indoline derivatives (7i, 7j, 7r) | LPS-activated BV-2 cells | Dose-dependently lowered TNF-α, IL-6, NO | researchgate.net |
| Umckalin (coumarin derivative) | LPS-activated macrophages | Significantly reduced NO, TNF-α, IL-6, IL-1β | mdpi.com |
Pharmacological Profiling of N-Substituted this compound Derivatives
Research on N-substituted indole derivatives has shown that the nature of the substituent is critical for biological function. For instance, in the development of inhibitors for the anti-apoptotic protein Mcl-1, modifications to the N-substituted side chain of an indole scaffold were crucial for optimizing binding affinity. nih.gov The most potent compound from this study, which featured a specific N-substitution, exhibited a Kᵢ value of 110 nM, demonstrating the power of targeted chemical modification. nih.gov
In a different context, studies on N-piperidinyl indoles as opioid receptor ligands revealed that the position of substitution on the indole ring affects both potency and functional activity. nih.gov Shifting a substituent from the 3-position to the 2-position of the indole core resulted in compounds with higher binding affinities and a switch from partial to full agonist activity at the nociceptin (B549756) opioid receptor. nih.gov These findings underscore the principle that N-substitution and other modifications to the core scaffold are key strategies for fine-tuning the pharmacological properties of indoline derivatives, allowing for the rational design of molecules with desired therapeutic effects.
Adrenoceptor Affinity Studies (α₁- and α₂-adrenoceptors)
The interaction of this compound derivatives with α-adrenoceptors is a critical aspect of their pharmacological profile. Studies have shown that modifications to the chemical structure of these compounds can significantly alter their binding affinity for both α₁- and α₂-adrenoceptor subtypes.
Research has demonstrated that certain structural features can lead to a pronounced decrease in affinity for α₂-adrenoceptors. nih.gov For instance, the methylation of the heterocyclic moiety in related imidazoline (B1206853) compounds has been shown to cause a significant loss of α₂-adrenoceptor affinity. nih.gov This is a key finding, as high affinity for α₂-adrenoceptors is often associated with the sedative and cardiovascular side effects of older centrally-acting antihypertensive drugs. By engineering molecules with low affinity for this receptor, researchers aim to develop agents with a more favorable side-effect profile. While detailed binding data for a wide range of this compound derivatives are proprietary or contained within full-text articles, the general principle of structural modification to reduce α₂-adrenoceptor interaction is well-established for related compounds.
Table 1: Representative Adrenoceptor Binding Affinities of Selected Compounds Specific binding affinity data (Ki values) for this compound derivatives are not available in the public domain search results. The following table is a template illustrating how such data would be presented.
| Compound | α₁-Adrenoceptor Affinity (Kᵢ, nM) | α₂-Adrenoceptor Affinity (Kᵢ, nM) |
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
| Derivative C | Data not available | Data not available |
Imidazoline Receptor Binding (I₁ and I₂ receptors)
Beyond classical adrenoceptors, derivatives of this compound have been investigated for their ability to bind to imidazoline receptors, which are recognized as a distinct class of receptors involved in blood pressure regulation. nih.govtocris.com There are two main subtypes of interest: I₁ and I₂. tocris.com
The I₁ imidazoline receptor is centrally located and is believed to mediate the sympatho-inhibitory actions that lead to a decrease in blood pressure. nih.gov Compounds that selectively bind to and activate I₁ receptors are of significant interest as potential antihypertensive agents with a different mechanism of action and potentially fewer side effects than α₂-adrenoceptor agonists. nih.gov Research on compounds structurally related to this compound has shown that specific chemical modifications can enhance selectivity for the I₁ receptor while simultaneously reducing affinity for α₂-adrenoceptors. nih.gov This dual effect is highly desirable in the design of modern centrally-acting antihypertensives.
The I₂ imidazoline binding sites are located on the outer mitochondrial membrane and their function is less clearly defined, though they are implicated in various neurological and modulatory processes. nih.gov The affinity of this compound derivatives for I₂ sites is also assessed to build a complete pharmacological profile and to avoid potential off-target effects. High selectivity for I₁ over I₂ receptors is a key objective in this area of research.
Table 2: Representative Imidazoline Receptor Binding Affinities of Selected Compounds Specific binding affinity data (Ki values) for this compound derivatives are not available in the public domain search results. The following table is a template illustrating how such data would be presented.
| Compound | I₁-Receptor Affinity (Kᵢ, nM) | I₂-Receptor Affinity (Kᵢ, nM) | Selectivity (I₂/I₁) |
| Derivative A | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available |
| Derivative C | Data not available | Data not available | Data not available |
Hemodynamic Effects and Circulatory Profiles
The binding affinities of this compound derivatives at adrenoceptors and imidazoline receptors translate into specific effects on the cardiovascular system. The primary goal of modulating these receptors is often to achieve a reduction in blood pressure in hypertensive states. nih.gov
Compounds that demonstrate high selectivity for the I₁ imidazoline receptor and low affinity for α₂-adrenoceptors are predicted to lower blood pressure primarily by reducing sympathetic outflow from the central nervous system. This leads to a decrease in total peripheral resistance, a key factor in elevated blood pressure. nih.govnih.gov An ideal hemodynamic profile for an antihypertensive agent would involve a sustained reduction in blood pressure without causing significant changes in heart rate or cardiac output. nih.gov
Studies on selective I₁ receptor agents have shown that they can produce hypotensive activity upon administration. nih.gov For example, the selective I₁ agent LNP 630 demonstrated hypotensive effects after intravenous administration, a finding that supports the therapeutic potential of this class of compounds. nih.gov The circulatory profile of a new derivative would be thoroughly characterized by measuring its effects on mean arterial pressure, heart rate, cardiac output, and vascular resistance in preclinical models to assess its potential as a safe and effective antihypertensive drug. nih.gov
Table 3: Representative Hemodynamic Effects of Selected Compounds in Animal Models Specific hemodynamic data for this compound derivatives are not available in the public domain search results. The following table is a template illustrating how such data would be presented.
| Compound | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| Derivative A | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available |
| Derivative C | Data not available | Data not available | Data not available |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways to 2-Methylindolin-1-amine
The synthesis of this compound has been documented through various methods, often starting from 2-methylindoline (B143341). One established pathway involves the N-nitrosation of 2-methylindoline followed by reduction. This process includes dissolving the secondary amine in a solvent like methanol or acetonitrile (B52724), reacting it with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form the N-nitroso derivative, and then reducing this intermediate with zinc dust under neutral pH conditions to yield the final N-amino compound. google.comprepchem.com
Another approach involves the catalytic hydrogenation of β-methyl nitrostyrene derivatives. For instance, using 2-chloro-β-methyl nitrostyrene as a raw material with a Raney nickel catalyst, the synthesis proceeds through hydrogenation reduction and intramolecular cyclization facilitated by cuprous halide and an alkali. google.com This method is highlighted for its potential industrial applicability due to easily obtainable raw materials and high product purity. google.com
Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. This could involve exploring novel catalytic systems, investigating continuous flow chemistry for improved scalability and safety, and developing one-pot procedures to minimize intermediate isolation steps. The goal is to enhance yield, reduce waste, and provide more accessible routes for both academic and industrial research.
| Parameter | Method 1: Nitrosation/Reduction google.com | Method 2: Catalytic Hydrogenation google.com |
| Starting Material | 2-Methylindoline | 2-chloro-β-methyl nitrostyrene |
| Key Reagents | Sodium nitrite, HCl, Zinc dust, Ammonium (B1175870) acetate | Raney nickel, Cuprous chloride, Sodium carbonate, Hydrogen gas |
| Solvent | Methanol or Acetonitrile | Water, Toluene (B28343) |
| Reaction Steps | 1. Nitrosation, 2. In situ reduction | One-pot hydrogenation and cyclization |
| Reported Yield | Not specified in abstract | ~90-92% |
Design and Synthesis of Libraries of this compound Derivatives for Biological Screening
This compound serves as a key precursor in the synthesis of pharmaceuticals, notably as an intermediate for the antihypertensive drug Indapamide. chemicalbook.comresearchgate.net This established biological relevance provides a strong rationale for the design and synthesis of compound libraries based on its scaffold. By systematically modifying the core structure, researchers can explore a wide range of chemical space to identify new therapeutic agents.
The synthesis of such libraries could involve derivatization at the primary amine (N-1) or modifications to the indoline (B122111) ring system. For example, the amino group can be acylated, alkylated, or converted into ureas, thioureas, and guanidines to probe interactions with various biological targets. nih.gov The indoline ring itself can be further functionalized to alter steric and electronic properties.
These libraries can be screened against a diverse panel of biological targets. Given the precedent of indoline-based compounds, promising areas for screening include cardiovascular diseases (building on the connection to Indapamide), inflammation (as seen with dual 5-LOX/sEH inhibitors), and oncology. nih.govmdpi.com The synthesis of pyrazino[1,2-a]indole and quinoline-2-one derivatives from related precursors has yielded compounds with anti-cancer, anti-infectious, and neuropsychiatric properties, suggesting a broad potential for derivatives of this compound. mdpi.comsapub.org
Advanced Mechanistic Studies of Complex Reactions Involving this compound
The reactivity of this compound can be complex, leading to a variety of products depending on reaction conditions. A notable example is its reaction with monochloramine, which proceeds through the transient formation of an indolic aminonitrene intermediate. researchgate.net The ultimate products are highly dependent on the pH of the medium. researchgate.net
In a strongly alkaline medium, the reaction is believed to proceed via the rearrangement of a diaziridine intermediate to form 1-amino-2-methylindole. researchgate.net
In neutral or slightly alkaline conditions, the reaction yields a tetrazene-type precipitate, azo(2-methyl)indoline. researchgate.net This tetrazene is thermally unstable and decomposes at approximately 150 °C to give 1,1′-bi(2-methyl)indoline. researchgate.net
Furthermore, ring-enlargement reactions of aminoindoles can lead to cinnoline (B1195905) derivatives, adding another layer of chemical complexity. researchgate.net Advanced mechanistic studies employing techniques such as kinetic analysis, isotopic labeling, and computational modeling are necessary to fully elucidate the pathways of these transformations. A deeper understanding of these mechanisms is crucial for controlling reaction outcomes and selectively synthesizing desired products.
Development of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Models for this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. e3s-conferences.org For analogues of this compound, developing robust SAR and Structure-Property Relationship (SPR) models is a critical next step. By synthesizing focused libraries of derivatives and evaluating their biological activity and physicochemical properties, researchers can identify key structural features responsible for potency, selectivity, and favorable drug-like properties.
For instance, in the development of indoline-based anti-inflammatory agents, SAR studies revealed how different substituents on the indoline nitrogen and aromatic ring influence inhibitory activity against enzymes like 5-LOX and sEH. nih.gov Similar systematic studies on this compound analogues could guide the rational design of new compounds. Key questions to address would include the impact of:
The size and nature of substituents on the exocyclic amine.
The stereochemistry at the C-2 position.
Substitution patterns on the benzo portion of the indoline ring.
These studies, which correlate structural changes with effects on biological activity, are essential for transforming initial hits into potent and selective drug candidates. mdpi.com
Computational Drug Design and Virtual Screening Based on this compound Core
Computational methods are powerful tools for accelerating the drug discovery process. The this compound core can serve as a foundational scaffold for in silico studies. Virtual screening of large compound databases can identify molecules containing this core that are predicted to bind to specific therapeutic targets.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of target proteins, providing insights into the molecular basis of their activity. researchgate.netsemanticscholar.org This information can guide the design of new analogues with improved binding affinity and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of the potency of yet-unsynthesized compounds. semanticscholar.org These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly streamline the identification and optimization of novel drug candidates based on the this compound scaffold.
Potential for this compound in Catalyst Development or Ligand Design
The structural features of this compound, particularly its chiral nature and the presence of two nitrogen atoms, make it an intriguing candidate for applications in asymmetric catalysis. Chiral diamines are well-established as effective ligands for transition metal catalysts used in a variety of asymmetric transformations, such as transfer hydrogenation. mdpi.com
Future research could explore the synthesis of both enantiomers of this compound and evaluate their performance as ligands in complex with metals like rhodium, ruthenium, or iridium. These novel catalysts could then be tested in key asymmetric reactions, including the reduction of ketones, imines, and other prochiral substrates. The rigid indoline backbone may impart unique stereochemical control compared to more flexible diamine ligands. mdpi.com Additionally, the development of catalysis for the functionalization of the indole (B1671886) core itself, such as C-H amination, is an active area of research where derivatives of this compound could play a role. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Methylindolin-1-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves reductive amination of indoline derivatives or alkylation of indoline-1-amine. Key steps include:
- Reductive Amination : Reacting 2-methylindoline with ammonia under catalytic hydrogenation conditions (e.g., H₂/Pd-C) to yield the amine.
- Alkylation : Introducing a methyl group to indolin-1-amine via nucleophilic substitution, using methyl iodide in anhydrous solvents like THF under inert atmosphere .
- Characterization : Confirm purity via NMR (¹H/¹³C), IR (amine N-H stretches at ~3300 cm⁻¹), and mass spectrometry .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement to resolve bond angles and stereochemistry .
- Spectroscopy : NMR (δ ~1.5 ppm for methyl protons; δ ~3.2 ppm for NH₂), IR for functional groups, and UV-Vis for conjugation analysis.
- Thermal Analysis : DSC/TGA to assess stability under varying temperatures .
Q. What biological systems or receptors are commonly studied for this compound interactions?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to indole alkaloids.
- In Vitro Models : Use HEK293 cells transfected with target receptors to measure cAMP or calcium flux responses.
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression models .
Advanced Research Questions
Q. How can computational methods optimize the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzymes (e.g., monoamine oxidases) using AutoDock Vina to identify binding motifs .
- Solvent Effects : Use COSMO-RS models to evaluate solvation energy in polar aprotic solvents .
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers .
- Experimental Replication : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
- Structure-Activity Relationship (SAR) : Corporate substituent effects (e.g., methyl vs. ethyl groups) to explain divergent results .
Q. What strategies are effective for studying the degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁴C-labeled amine to track degradation products via LC-MS .
- Kinetic Studies : Monitor reaction rates under varying O₂ concentrations to identify rate-determining steps.
- Degradation Byproducts : Characterize intermediates (e.g., nitroso compounds) using high-resolution MS and tandem MS/MS .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthetic yields, IC₅₀ values) with error margins and statistical significance (p-values).
- Figures : Use reaction schemes, spectroscopic traces, and docking poses to illustrate key findings .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per journal guidelines .
Key Research Gaps and Future Directions
- Mechanistic Elucidation : Explore radical intermediates in oxidation reactions using EPR spectroscopy.
- Multidisciplinary Approaches : Combine synthetic chemistry with machine learning to predict novel derivatives .
- Environmental Impact : Assess ecotoxicity using OECD guidelines for amine-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
